N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride
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Overview
Description
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a thiophene ring, a sulfonamide group, and an aminocyclohexyl moiety. Sulfonamides are widely recognized for their role as carbonic anhydrase inhibitors, which have applications in various therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with 4-aminocyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale batch or continuous flow processes. These methods focus on optimizing yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted sulfonamides.
Scientific Research Applications
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes.
Medicine: Potential therapeutic agent for conditions such as glaucoma, epilepsy, and certain cancers.
Industry: Utilized in the development of agrochemicals and polymers
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts various physiological processes, making it useful in treating conditions like glaucoma and epilepsy .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dichlorothiophene-2-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is unique due to its specific combination of a thiophene ring, sulfonamide group, and aminocyclohexyl moiety. This structure imparts distinct inhibitory properties on carbonic anhydrase enzymes, making it a valuable compound in therapeutic research .
Properties
Molecular Formula |
C10H17ClN2O2S2 |
---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)thiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10;/h1-2,7-9,12H,3-6,11H2;1H |
InChI Key |
BXZIUPKGZASTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NS(=O)(=O)C2=CC=CS2.Cl |
Origin of Product |
United States |
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